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Compound of Interest

Compound Name: Hydroxyomeprazole

cat. No.: B127751

An In-depth Technical Guide to the Chemical Properties of 5-Hydroxyomeprazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyomeprazole is the primary and pharmacologically inactive human metabolite of
omeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal
disorders.[1][2] The formation of 5-Hydroxyomeprazole is a critical step in the clearance of
omeprazole from the body.[1] This process is predominantly catalyzed by the polymorphic
cytochrome P450 enzyme, CYP2C19.[3][4] Consequently, the pharmacokinetics of omeprazole
and the plasma concentration of 5-Hydroxyomeprazole can vary significantly among
individuals depending on their CYP2C19 genotype.[4]

This technical guide provides a comprehensive overview of the core chemical and physical
properties of 5-Hydroxyomeprazole. It includes quantitative physicochemical data, detailed
experimental protocols for property determination, and diagrams illustrating its metabolic
formation and analytical workflows.

Chemical and Physical Properties

5-Hydroxyomeprazole is classified as a sulfinylbenzimidazole.[5] It is structurally similar to its
parent compound, omeprazole, with the addition of a hydroxyl group on the pyridine ring, which
increases its hydrophilicity.[2] The key identifiers and physicochemical properties are
summarized in the tables below.
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Molecular Identifiers

Identifier

Value

Source(s)

[4-methoxy-6-[(6-methoxy-1H-
benzimidazol-2-

IUPAC Name ] [6]
yl)sulfinylmethyl]-5-methyl-3-
pyridinyllmethanol
5-Hydroxymethylomeprazole,

Synonyms Y Y / P [3][6]
5-hydroxy OMEP

CAS Number 92340-57-3 [3]

Molecular Formula C17H10N304S [3]

Molecular Weight 361.42 g/mol [7]
CMZHQFXXAAIBKE-

InChlKey [3]
UHFFFAOYSA-N
CC1=C(C(=CN=C1CSs(=0)C2

SMILES =NC3=C(N2)C=C(C=C3)0C)C [5]

0)oC

Physicochemical Data
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Property

Value

Method

Source(s)

Physical Form

Solid. Off-white to

pale yellow or white to

Visual Inspection

pale brown.
Melting Point 144-146 °C Capillary Method
o Predicted
pKa (Strongest Acidic)  9.29 [5]
(ChemAXxon)
) Predicted
pKa (Strongest Basic)  3.93 [5]
(ChemAXxon)
Water Solubility 0.75g/L Predicted (ALOGPS) [5]
Predicted (ALOGPS,
LogP 1.05-1.15 [5]
ChemAxon)
UV Amax 205, 302 nm UV Spectroscopy [3]
DMF: 20

Solubility (Organic)

mg/mLDMSO: 10
mg/mLEthanol: 2
mg/mL

Experimental

[3]

Metabolic Pathway

The primary metabolic pathway for omeprazole is hydroxylation at the 5-position of the pyridine
ring to form 5-Hydroxyomeprazole. This reaction is almost exclusively mediated by the
CYP2C19 enzyme in the liver. A secondary pathway, sulfoxidation, is catalyzed by CYP3A4 to
form omeprazole sulfone. The efficiency of the CYP2C19 pathway is a major determinant of
omeprazole's therapeutic efficacy and inter-individual variability.[8][9]
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Figure 1: Primary metabolic pathways of Omeprazole.

Experimental Protocols

The determination of key chemical properties requires standardized experimental procedures.
The following sections detail common methodologies used for pharmaceutical compounds like
5-Hydroxyomeprazole.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is determined by monitoring pH changes in a solution
during titration with a standardized acid or base.[10][11]

Methodology:

e Preparation: A 1 mM solution of 5-Hydroxyomeprazole is prepared in purified water,
potentially with a co-solvent if solubility is low. The ionic strength is kept constant using a
background electrolyte, such as 0.15 M KCI.[10]

» Calibration: The pH meter and electrode are calibrated using at least three standard aqueous
buffers (e.g., pH 4, 7, and 10).[10]
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« Titration: The sample solution is placed in a temperature-controlled vessel (25 °C) on a
magnetic stirrer. The solution is purged with nitrogen to remove dissolved CO2z.[11]

o Data Collection: The solution is titrated with standardized 0.1 M HCI or 0.1 M NaOH. The pH
is recorded after each incremental addition of titrant, allowing the system to equilibrate at
each step.[10]

e Analysis: The pKa is determined from the titration curve. It corresponds to the pH at the half-
equivalence point or is calculated by analyzing the inflection point of the curve. The
experiment is performed in triplicate to ensure reproducibility.[10]

Determination of Aqueous Solubility by Shake-Flask
Method

This is the gold-standard method for determining thermodynamic equilibrium solubility.[12][13]

Methodology:

Preparation: An excess amount of solid 5-Hydroxyomeprazole is added to a vial containing
a known volume of a specific aqueous buffer (e.g., pH 1.2, 4.5, 6.8).[12]

o Equilibration: The vials are sealed and placed in a mechanical shaker or agitator in a
temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-
72 hours) to ensure equilibrium is reached.[14][15]

o Separation: After equilibration, the suspension is allowed to settle. An aliquot of the
supernatant is carefully removed and filtered (e.g., through a 0.45 um filter) or centrifuged to
separate the undissolved solid.[16]

e Quantification: The concentration of dissolved 5-Hydroxyomeprazole in the clear filtrate or
supernatant is determined using a validated analytical method, such as High-Performance
Liquid Chromatography (HPLC) with UV detection.[13]

o Reporting: The solubility is reported in units such as mg/mL or pg/mL for each pH condition.
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Figure 2: Workflow for the Shake-Flask Solubility method.

Determination of Melting Point

The melting point provides information on the purity and identity of a crystalline solid.[17]
Methodology:

e Sample Preparation: A small amount of finely powdered, dry 5-Hydroxyomeprazole is
packed into a thin-walled capillary tube to a height of 1-2 mm.[1][18]

o Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a heated
metal block or Thiele tube with oil bath) alongside a calibrated thermometer.[17]

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b127751?utm_src=pdf-body-img
https://www.chem.ucalgary.ca/courses/353/laboratory/meltingpoint.pdf
https://www.benchchem.com/product/b127751?utm_src=pdf-body
https://byjus.com/chemistry/determination-of-melting-point-of-an-organic-compound/
https://uomustansiriyah.edu.iq/media/lectures/6/6_2021_09_19!08_57_34_PM.pdf
https://www.chem.ucalgary.ca/courses/353/laboratory/meltingpoint.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127751?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the
expected melting point.

e Measurement: The heating rate is then slowed to 1-2 °C per minute.[17] The temperature at
which the first drop of liquid appears (T1) and the temperature at which the entire sample
becomes a clear liquid (T2) are recorded.[1]

e Reporting: The melting point is reported as the range T1-T2. A sharp melting range (0.5-1.0
°C) is indicative of high purity.[17]

In Vitro Metabolism Assay (CYP2C19)

This assay evaluates the metabolic conversion of a substrate by a specific enzyme, typically
using human liver microsomes (HLMs) which are rich in CYP enzymes.[19]

Methodology:

 Incubation Mixture: A typical incubation mixture (total volume ~100-200 pL) in a phosphate
buffer (pH 7.4) includes:

o Human Liver Microsomes (e.g., 0.1 mg/mL)[20]
o Omeprazole (substrate)
o An NADPH-regenerating system (cofactor for CYP activity)[20]

o Reaction: The reaction is initiated by adding the substrate or the NADPH system after a brief
pre-incubation period at 37 °C.[20]

o Termination: After a set time (e.g., 30 minutes), the reaction is stopped ("quenched") by
adding a cold organic solvent like acetonitrile, which also serves to precipitate proteins.[20]

o Sample Processing: The quenched mixture is centrifuged to pellet the precipitated proteins.

e Analysis: The supernatant is analyzed by a validated LC-MS/MS (Liquid Chromatography-
Tandem Mass Spectrometry) method to quantify the amount of 5-Hydroxyomeprazole
formed.[19]
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Spectroscopic Analysis

Spectroscopic data is fundamental for confirming the chemical structure and identity of 5-
Hydroxyomeprazole.

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) has been used to
confirm the elemental composition of 5-Hydroxyomeprazole and to identify its degradation
products under acidic conditions.[21][22] This technique provides precise mass-to-charge
ratio data essential for structural elucidation.

o UV Spectroscopy: The molecule exhibits maximum absorbance (Amax) at 205 nm and 302
nm in solution, which is characteristic of its chromophoric structure.[3]

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR (Proton NMR): This technique would provide detailed information about the
number and types of hydrogen atoms in the molecule, including their chemical
environment and connectivity. Specific signals would be expected for the aromatic protons
on the benzimidazole and pyridine rings, the methoxy groups, the methyl group, and the
methylene protons of the hydroxymethyl and sulfinylmethyl groups.

o 13C NMR (Carbon-13 NMR): This analysis would identify all unique carbon atoms in the
structure, providing complementary information to the *H NMR. (Note: While these NMR
techniques are standard for structural confirmation, specific experimental peak lists and
assignments for 5-Hydroxyomeprazole are not readily available in public databases.)

« Infrared (IR) Spectroscopy: An IR spectrum would reveal the presence of key functional
groups. Expected characteristic absorption bands would include O-H stretching (from the
alcohol and N-H), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (from the
heteroaromatic rings), and a strong S=0O stretching band for the sulfoxide group. (Note:
Specific experimental IR spectral data for 5-Hydroxyomeprazole is not readily available in
public databases.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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